molecular formula C62H84N12O17 B092227 アクチノマイシンX2 CAS No. 18865-48-0

アクチノマイシンX2

カタログ番号 B092227
CAS番号: 18865-48-0
分子量: 1269.4 g/mol
InChIキー: GQZJMUMSSGCVFS-IRFLANFNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Characterization of Streptomyces MITKK-103

A new strain of actinomycete, MITKK-103, was isolated and found to produce actinomycin X2. This strain, identified as belonging to the genus Streptomyces, showed high cytotoxicity towards human leukemia cells and induced apoptosis. The strain was closely related to Streptomyces padanus based on morphological, phenotypic, and genotypic characteristics, making it a promising source for actinomycin X2 production .

Actinomycin X2 as a Natural Dye

Actinomycin X2, derived from Streptomyces cyaneofuscatus, was studied for its potential as a natural dye for silk fabric. The study found that silk fabric dyed with actinomycin X2 showed greater uptake and color fastness compared to cotton. The dyed silk also exhibited good UV protection and maintained antibacterial activity after multiple washes, indicating its potential for medical applications in functional fabrics .

Anti-MRSA Evaluation of Actinomycin X2

Streptomyces smyrnaeus UKAQ_23, isolated from mangrove sediment, was found to produce actinomycin X2 with significant antimicrobial activity against MRSA and other Gram-positive bacteria. The study highlighted the potential for industrial-scale production of actinomycin X2, which could benefit the pharmaceutical industry, especially given its higher antimicrobial activity compared to actinomycin D .

Actinomycin and DNA Transcription

Actinomycin's mechanism of action involves binding to a premelted DNA conformation within the transcriptional complex, thereby interfering with RNA chain elongation. This understanding has implications for RNA synthesis and the development of drugs targeting transcriptional processes .

Biochemistry of Actinomycins

Actinomycins, including actinomycin X2, exhibit toxicity and biological activity by forming reversible complexes with DNA. These complexes alter the physical properties of DNA and inhibit DNA-directed RNA synthesis, affecting the formation of all RNA species in susceptible organisms .

Separation of Actinomycin D and X2

A study utilized supercritical fluid chromatography (SFC) to separate actinomycin X2 and actinomycin D, achieving high purities for both compounds. This method offers a green and rapid alternative for the separation of these pharmacologically important antibiotics .

Streptomyces padanus JAU4234

Strain JAU4234, identified as Streptomyces padanus, was found to produce actinomycin X2 among other compounds. The strain's ability to produce multiple bioactive compounds, including a new polyene macrolide antibiotic, suggests its potential for agricultural and clinical applications .

Isolation from Streptomyces microflavus

Actinomycin X2 was isolated from the ethyl acetate extract of Streptomyces microflavus fermentation. The study provided the first report of NMR data for actinomycin X2, contributing to the understanding of its chemical structure .

Actinomycin-X2-Immobilized Silk Fibroin Film

Actinomycin X2 was immobilized onto silk fibroin film, resulting in antimicrobial films with broad-spectrum antibacterial activity. These films showed good biocompatibility and promoted wound repair, suggesting their potential for skin wound healing applications .

Correlation to Lipid Profile in Streptomyces nasri

The production of actinomycin X2 by Streptomyces nasri strain YG62 was found to be influenced by incubation conditions, with shaken cultures producing more actinomycin X2 and lipids than static cultures. The study revealed a positive correlation between lipid production and actinomycin X2, providing insights into the metabolic processes involved in antibiotic production .

作用機序

Target of Action

Actinomycin X2, also known as Actinomycin V, is a compound synthesized by various species of Streptomyces . It has been found to target isoleucyl tRNA synthetase , a key enzyme involved in protein synthesis. This enzyme plays a crucial role in attaching isoleucine to its corresponding tRNA during translation, which is a critical step in protein synthesis .

Mode of Action

Actinomycin X2 interacts with its targets by binding strongly but reversibly to DNA, thereby interfering with the synthesis of RNA . This prevents RNA polymerase elongation, leading to impaired mRNA production . As a result, protein synthesis declines after Actinomycin X2 therapy . It also bonds steadily to the RNA polymerase, ribosome, malate dehydrogenase, and succinate dehydrogenase, inhibiting their activities and drastically reducing the expression levels of related genes .

Biochemical Pathways

It is known that it interferes with the process of transcription, which is a key step in the central dogma of molecular biology . By inhibiting RNA synthesis, Actinomycin X2 disrupts the normal flow of genetic information from DNA to RNA to protein .

Pharmacokinetics

It’s known that the minimum inhibitory concentration (mic) values of actinomycin x2 against a set of test bacterial organisms ranged between 195 and 3125 μg/ml . This suggests that Actinomycin X2 can be effective at relatively low concentrations.

Result of Action

The primary result of Actinomycin X2’s action is the inhibition of protein synthesis, leading to a decrease in the growth and proliferation of bacteria . It has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria . In particular, it has demonstrated strong inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.25 μg/mL .

Action Environment

The action of Actinomycin X2 can be influenced by various environmental factors. For instance, the production of Actinomycin X2 by Streptomyces smyrnaeus was found to be optimal in modified ISP-4 agar at pH 6.5, temperature 35 °C, inoculum 5% v/w, agar 1.5% w/v, and an incubation period of 7 days . These conditions may also influence the compound’s action, efficacy, and stability.

Safety and Hazards

Actinomycin X2 is intended for R&D use only and not for medicinal, household, or other uses .

将来の方向性

The search for new, efficient, and less toxic drugs remains a priority . The discovery of new molecules can still be identified even in the oldest of natural product families . The future applications of Actinomycin X2 in various industries are being evaluated .

特性

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-1-N-[7,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H84N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-33,36-37,42-45,48-49H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZJMUMSSGCVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(=O)CN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H84N12O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18865-48-0
Record name Actinomycin X2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actinomycin D, 3A-(4-oxo-l-proline)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Actinomycin X2?

A1: Actinomycin X2 primarily acts by binding to DNA and interfering with the movement of RNA polymerase, thereby inhibiting DNA-dependent RNA synthesis [, , , ]. This mechanism is particularly effective against Gram-positive bacteria [, ].

Q2: Are there any other mechanisms of action reported for Actinomycin X2?

A2: Yes, recent studies suggest Actinomycin X2 also inhibits the activity of specific enzymes. These include neutral aminopeptidases like alanine aminopeptidase and methionine aminopeptidase type 2, which are implicated in tumor cell growth and movement [, ]. Additionally, it inhibits galactosaminogalactan deacetylase (Agd3) in Aspergillus fumigatus, hindering biofilm formation and virulence [].

Q3: What are the downstream effects of Actinomycin X2's interaction with its targets?

A3: Inhibition of RNA synthesis by Actinomycin X2 leads to disruption of protein synthesis and ultimately cell death [, ]. In the context of its anti-fungal activity, Actinomycin X2 disrupts biofilm formation by inhibiting Agd3, rendering the fungus more susceptible to antifungal drugs and the host's immune system [].

Q4: What is the molecular formula and weight of Actinomycin X2?

A4: The molecular formula of Actinomycin X2 is C62H85N12O17, and its molecular weight is 1269.4 g/mol [, ].

Q5: What spectroscopic data is available for Actinomycin X2?

A5: Actinomycin X2 has been characterized using various spectroscopic techniques, including:

  • Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern [, , ].
  • Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule, including 1H and 13C NMR data [, , , ].
  • Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule [, ].
  • Ultraviolet-visible (UV-Vis) spectroscopy: Shows characteristic absorption bands used for identification and quantification [, , , ].

Q6: Has Actinomycin X2 been explored for material applications?

A6: Yes, recent research has investigated the incorporation of Actinomycin X2 into biomaterials like silk fibroin films and PVA/CMCS hydrogels to impart antibacterial properties [, , ].

Q7: What are the advantages of using Actinomycin X2 in material applications?

A7: Actinomycin X2 demonstrates a broad-spectrum antibacterial activity, including effectiveness against both Gram-positive and Gram-negative bacteria [, ]. Its incorporation into biomaterials has shown promising results in wound healing applications, suggesting potential for developing novel antimicrobial wound dressings [].

Q8: Does Actinomycin X2 exhibit any catalytic properties?

A8: While Actinomycin X2 is primarily known for its inhibitory activity, there is no current research indicating it possesses inherent catalytic properties. Its mode of action mainly revolves around binding and inhibiting target molecules rather than catalyzing chemical reactions.

Q9: Have computational methods been used to study Actinomycin X2?

A9: Yes, computational chemistry and modeling techniques, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of Actinomycin X2 with various target proteins. These studies provide valuable insights into the binding affinities, potential binding sites, and molecular interactions involved in its biological activity [, ].

Q10: How do structural modifications of Actinomycin X2 influence its activity and potency?

A10: The peptide portions of Actinomycin X2 play a role in its interaction with aminopeptidases. Loss of these peptides alters the mechanism of inhibition from non-competitive to competitive [, ]. Furthermore, structural modifications, particularly in the proline ring, have been shown to impact its activity. For example, replacing the oxoproline ring with hydroxyproline results in the formation of Actinomycin XOβ, which exhibits different biological activity compared to Actinomycin X2 [].

Q11: What is known about the stability of Actinomycin X2 under various conditions?

A11: While specific data on Actinomycin X2's stability under various conditions is limited in the provided research, it's been successfully incorporated into different material formulations like silk fibroin films and PVA/CMCS hydrogels, suggesting some degree of stability during these processes [, ]. Further research is needed to thoroughly evaluate its stability profile under diverse environmental conditions, such as temperature, pH, and exposure to light and oxygen.

Q12: What is known about the toxicity of Actinomycin X2?

A12: Actinomycin X2 exhibits cytotoxic effects, particularly against tumor cells. Studies have shown that it can induce apoptosis in human prostate cancer cells through the mTOR pathway [].

Q13: Are there any known alternatives or substitutes for Actinomycin X2?

A13: While Actinomycin X2 itself hasn't been widely explored as a primary therapeutic agent, other actinomycins, like Actinomycin D, are clinically used as anticancer drugs and exhibit similar mechanisms of action [, , ]. The choice between using Actinomycin X2 or its alternatives would depend on various factors, including target specificity, efficacy, toxicity profiles, and cost-effectiveness.

Q14: What is the historical context of Actinomycin X2 discovery and research?

A14: Actinomycin X2 belongs to the actinomycin family, a group of antibiotics first discovered in 1940 from Streptomyces antibioticus []. These compounds were among the earliest antibiotics discovered and played a significant role in shaping the field of antibiotic research.

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